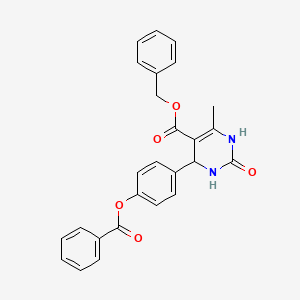![molecular formula C27H24N2O4 B4056348 Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate](/img/structure/B4056348.png)
Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate
概要
説明
Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[52102,6]decan-4-yl)-3-phenylpropanoate is a complex organic compound that features a quinoline moiety, a tricyclic azatricyclodecane structure, and a phenylpropanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate typically involves multiple steps. One common approach starts with the preparation of the tricyclic azatricyclodecane core, which can be synthesized from norbornene derivatives. The quinoline moiety is then introduced through a series of electrophilic aromatic substitution reactions. Finally, the phenylpropanoate ester is formed via esterification reactions .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolin-8-yl derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .
科学的研究の応用
Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
作用機序
The mechanism of action for Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the tricyclic structure may interact with specific protein sites. These interactions can modulate biological pathways, leading to various effects depending on the context .
類似化合物との比較
Similar Compounds
Quinolin-8-yl 3-[(1R,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]decan-4-yl]benzoate: Similar structure but with a benzoate ester instead of a phenylpropanoate.
2-[(1R,2S,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl]-N-(quinolin-8-yl)acetamide: Contains an acetamide group instead of a phenylpropanoate
Uniqueness
Quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate is unique due to its combination of a quinoline moiety, a tricyclic azatricyclodecane core, and a phenylpropanoate ester. This combination of structural features provides distinct chemical and biological properties that are not found in other similar compounds .
特性
IUPAC Name |
quinolin-8-yl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c30-25-22-18-11-12-19(15-18)23(22)26(31)29(25)20(14-16-6-2-1-3-7-16)27(32)33-21-10-4-8-17-9-5-13-28-24(17)21/h1-10,13,18-20,22-23H,11-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQNGLVSIAVHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)OC5=CC=CC6=C5N=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B4056271.png)
![propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(thiophen-2-ylsulfonylamino)phenyl]-3-oxobutanoate](/img/structure/B4056288.png)
![N-[5-(DIETHYLSULFAMOYL)-2-METHOXYPHENYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE](/img/structure/B4056297.png)
![N-butyl-N-ethyl-2-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4056299.png)
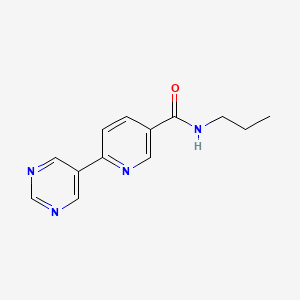
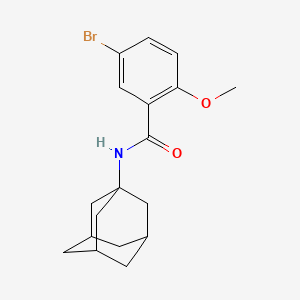
![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate](/img/structure/B4056345.png)
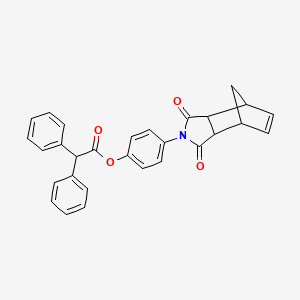
![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B4056360.png)
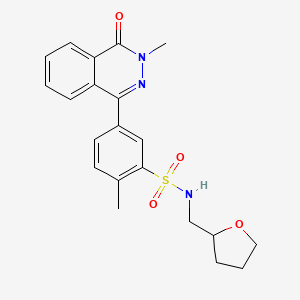
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4056369.png)
![N~1~-[3-({2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B4056376.png)
![2-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}ethanol](/img/structure/B4056377.png)
